molecular formula C20H45NO B1258636 Tetrapentylammonium hydroxide CAS No. 4598-61-2

Tetrapentylammonium hydroxide

Cat. No.: B1258636
CAS No.: 4598-61-2
M. Wt: 315.6 g/mol
InChI Key: JVOPCCBEQRRLOJ-UHFFFAOYSA-M
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Description

Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds are a broad class of chemicals first discovered in the early 1940s. mass.gov Initially, their primary applications were as antimicrobials, disinfectants, and surfactants. mass.gov Over the decades, the understanding and application of QACs have evolved significantly. The basic structure of a QAC, a positively charged polyatomic ion, allows for a wide range of modifications to the alkyl chains attached to the central nitrogen atom. clinicalservicesjournal.com This structural versatility has led to the development of multiple generations of QACs, each with enhanced efficacy and a broader spectrum of activity. clinicalservicesjournal.com

The antimicrobial action of QACs involves the disruption of the lipid bilayers of bacterial cell membranes. clinicalservicesjournal.com While early examples like benzalkonium chloride are still in use, newer generations often incorporate other chemicals to create synergistic effects. clinicalservicesjournal.com The use of QACs has seen a notable increase, particularly in response to global health concerns, with a significant number of disinfectants being QAC-based. mass.gov This increased usage has also prompted further research into their environmental fate and potential for antimicrobial resistance. acs.org

Distinctive Research Trajectories and Scientific Relevance of Tetrapentylammonium (B98587) Hydroxide (B78521)

Tetrapentylammonium hydroxide distinguishes itself from other QACs through its specific combination of properties, including its strong basicity and high solubility in organic solvents. chemimpex.comwikipedia.org These characteristics make it a powerful tool in several key research areas.

Phase Transfer Catalysis

One of the most prominent applications of TPAOH is as a phase transfer catalyst (PTC). chemimpex.com In heterogeneous reaction mixtures, where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. TPAOH, with its lipophilic pentyl groups and hydrophilic hydroxide ion, can effectively transport anionic reactants from the aqueous phase into the organic phase, where the reaction can proceed more rapidly. chemimpex.comalfachemic.com This is particularly valuable in organic synthesis for reactions such as alkylations, condensations, and nucleophilic substitutions. chemimpex.comalfachemic.comthermofisher.in The use of PTCs like TPAOH can lead to higher yields, milder reaction conditions, and reduced by-product formation, aligning with the principles of green chemistry. chemimpex.com

Structure-Directing Agent in Materials Synthesis

In the field of materials science, TPAOH and its related salts, such as tetrapentylammonium bromide, are utilized as structure-directing agents (SDAs) in the synthesis of zeolites and other porous materials like metal-organic frameworks (MOFs). smolecule.comsacheminc.com Zeolites are crystalline aluminosilicates with well-defined microporous structures that are crucial in catalysis and separation processes. dicp.ac.cn The organic cation of the SDA plays a critical role in templating the formation of the inorganic framework, guiding the assembly of silica (B1680970) and alumina (B75360) precursors into a specific topology. rsc.orgrsc.org The size and shape of the tetrapentylammonium cation influence the resulting pore structure of the synthesized material. smolecule.com For instance, different tetraalkylammonium hydroxides are used to direct the synthesis of specific zeolite frameworks; for example, tetraethylammonium (B1195904) hydroxide is used for Beta zeolites, and tetrapropylammonium (B79313) bromide is used for MFI zeolites. sacheminc.com

Role in Analytical Chemistry

In analytical chemistry, particularly in chromatography, this compound finds application as an ion-pairing reagent. sigmaaldrich.comtcichemicals.com In reversed-phase high-performance liquid chromatography (RP-HPLC), which is typically used for non-polar analytes, the analysis of ionic compounds can be challenging due to their poor retention on the non-polar stationary phase. By adding TPAOH to the mobile phase, an ion pair is formed between the tetrapentylammonium cation and the anionic analyte. This neutralizes the charge of the analyte, increasing its hydrophobicity and allowing it to be retained and separated on the C18 or other non-polar columns. oup.comnih.gov This technique, known as ion-pair chromatography, is widely used for the analysis of various ionic compounds. oup.comnih.gov

Methodological Approaches in Studying this compound Systems

A variety of analytical and spectroscopic techniques are employed to study the behavior and function of this compound in different chemical systems.

Chromatographic and Spectroscopic Techniques

High-performance liquid chromatography (HPLC) is a fundamental tool for studying reactions involving TPAOH, both for monitoring reaction progress and for analyzing the purity of the resulting products. oup.comnih.gov When TPAOH is used as an ion-pairing reagent, the development of the HPLC method itself becomes a subject of study, with researchers investigating the effects of TPAOH concentration and column equilibration time on the retention and separation of analytes. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique. For example, 1H NMR can be used to characterize the structure of products synthesized using TPAOH as a catalyst. kent.ac.uk

Electrochemical and Rheological Measurements

In studies related to the application of quaternary ammonium hydroxides as dispersants for suspensions, techniques such as electrophoretic and rheological measurements are utilized. researchgate.net These methods provide insights into the stabilizing effect of the QAC on the suspension by measuring properties like the surface charge of the particles and the flow behavior of the suspension. researchgate.net

Computational Modeling

Computational methods, such as density functional theory (DFT) calculations, are increasingly used to understand the reaction mechanisms involving quaternary ammonium hydroxides at a molecular level. rsc.org For example, in the cycloaddition of CO2 to epoxides catalyzed by tetrabutylammonium (B224687) hydroxide, DFT calculations have been used to elucidate the potential energy profiles of different reaction pathways, providing a deeper understanding of the catalytic cycle. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4598-61-2 chemimpex.com
Molecular Formula C20H45NO chemimpex.com
Molecular Weight 315.58 g/mol chemimpex.com
Appearance Colorless liquid (typically as a solution) chemimpex.com
Purity ≥ 99% (Assay by titration) chemimpex.com

Table 2: Applications of this compound in Research

Application AreaSpecific UseKey Findings/BenefitsReferences
Organic Synthesis Phase Transfer CatalystEnhances reaction rates and yields in processes like alkylation and acylation. chemimpex.com
Strong BaseFacilitates the synthesis of complex organic molecules. chemimpex.com
Materials Science Structure-Directing AgentGuides the formation of specific zeolite and MOF structures. smolecule.comsacheminc.com
Nanotechnology Nanoparticle SynthesisContributes to advancements in materials science and nanomedicine. chemimpex.com
Analytical Chemistry Ion-Pairing ReagentEnables the separation of ionic compounds by RP-HPLC. sigmaaldrich.comtcichemicals.com
Electrochemistry Electrolyte ComponentUsed in the development of advanced batteries and fuel cells. chemimpex.com

Properties

IUPAC Name

tetrapentylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPCCBEQRRLOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558955
Record name N,N,N-Tripentylpentan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4598-61-2
Record name N,N,N-Tripentylpentan-1-aminium hydroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapentylammonium hydroxide
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Synthetic Pathways and Advanced Preparation Methods of Tetrapentylammonium Hydroxide

Quaternization Reactions and Precursor Synthesis

The foundational step in producing tetrapentylammonium (B98587) hydroxide (B78521) is the synthesis of a high-purity tetrapentylammonium salt, typically a halide. This is achieved through a quaternization reaction, a type of N-alkylation.

Alkylation Strategies for Tetraalkylammonium Salt Formation

The most common method for synthesizing tetraalkylammonium salts is the Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. wikipedia.org In the case of tetrapentylammonium halide, the precursor is tripentylamine, which is reacted with a pentyl halide.

The general reaction is as follows: (C₅H₁₁)₃N + C₅H₁₁X → [(C₅H₁₁)₄N]⁺X⁻ (Tripentylamine) + (Pentyl halide) → (Tetrapentylammonium halide)

The choice of the alkyl halide (X) is crucial, with alkyl iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org While industrially, alcohols are often preferred as alkylating agents due to their lower cost and the avoidance of salt byproducts, the direct alkylation of tertiary amines with alkyl halides is a well-established and efficient laboratory-scale method for producing quaternary ammonium (B1175870) salts. wikipedia.org This is because, unlike primary and secondary amines which can lead to a mixture of products, the alkylation of tertiary amines cleanly yields the desired quaternary ammonium salt as over-alkylation is not possible. wikipedia.orglibretexts.org

Some quaternary ammonium salts, such as tetrapentylammonium bromide, have been noted for their role as kinetic hydrate (B1144303) inhibitors in the oil and gas industry. scribd.com

Optimization of Reaction Conditions for High Purity Precursors

The purity of the final tetrapentylammonium hydroxide solution is highly dependent on the purity of the precursor salt. Therefore, optimizing the quaternization reaction conditions is critical. Key factors influencing the reaction include the solvent, temperature, and the purity of the reactants.

Polar solvents, such as alcohols, are typically employed to facilitate the SN2 reaction mechanism of the Menshutkin reaction. wikipedia.org The reaction of tripentylamine with an alkyl halide in a single organic solvent is a common approach to produce the tetrapentylammonium halide precursor. google.com To achieve a high-purity precursor, it is essential to use high-purity trialkylamine and alkyl chloride, often in high-purity water as the solvent. wipo.int

The reaction can be influenced by various parameters as detailed in the table below, which summarizes the impact of different conditions on the synthesis of tetraalkylammonium salts.

ParameterConditionEffect on Reaction
Alkyl Halide Iodide > Bromide > ChlorideReactivity decreases down the group. wikipedia.org
Solvent Polar solvents (e.g., alcohols)Favors the SN2 reaction pathway. wikipedia.org
Temperature Elevated temperaturesGenerally increases reaction rate, but can lead to side reactions if too high.
Reactant Purity High purity tripentylamine and pentyl halideEssential for obtaining a high-purity final product. wipo.int

Anion Exchange Methodologies for Hydroxide Generation

Once a high-purity tetrapentylammonium salt is synthesized, the next step is to replace the halide anion with a hydroxide anion. This is typically achieved through ion exchange or electrochemical methods.

Application of Ion Exchange Resins

A widely used method for preparing tetrabutylammonium (B224687) hydroxide, a related compound, involves the use of a strong basic anion exchange resin in the hydroxide form (OH⁻). researchgate.net An aqueous solution of the tetrapentylammonium halide is passed through a column packed with the resin. The halide ions are exchanged for hydroxide ions, resulting in an aqueous solution of this compound. researchgate.nettandfonline.com

The efficiency of this exchange is influenced by several factors, including the concentration of the tetrapentylammonium halide solution, the temperature, the concentration of the regenerating solution (e.g., NaOH), and the dimensions of the exchange column. researchgate.net For instance, in the preparation of tetrabutylammonium hydroxide, exchange degrees greater than 86.0% have been achieved. researchgate.net

Direct conversion from the chloride form to the hydroxide form can be limited due to the high selectivity of the quaternary ammonium functional group of the resin for chloride over hydroxide. google.com A two-step conversion, using an intermediate ion, can improve the efficiency of chloride removal. google.com

Another approach involves the reaction of the tetraalkylammonium halide with an oxide or hydroxide of an alkali or alkaline earth metal in the presence of an organic solvent. google.com For example, reacting tetrabutylammonium bromide with potassium hydroxide in methanol (B129727) can yield tetrabutylammonium hydroxide. google.com

Electrochemical Approaches to Hydroxide Synthesis

Electrochemical methods, particularly electrodialysis, offer a route to high-purity tetraalkylammonium hydroxides. wipo.intgoogle.com Electrodialysis in an electrolytic cell with an anion exchange permselective membrane can be used to convert quaternary ammonium halides to their corresponding hydroxides. google.com

Bipolar membrane electrodialysis (BMED) is an advanced technique that has been shown to produce high-purity quaternary ammonium hydroxides without generating secondary pollution. researchgate.net This method has been successfully used for the synthesis of tetrapropylammonium (B79313) hydroxide from its bromide, achieving a high conversion ratio. researchgate.net The process performance in BMED can, however, be affected by the molecular weight of the halide salt. researchgate.net

Electrochemical membrane reactors (EMRs) with two or three compartments have also been developed for the synthesis of tetrabutylammonium hydroxide from tetrabutylammonium bromide. osti.gov A three-compartment EMR, which prevents contact between the product and the electrodes, has shown a faster rate of synthesis and high recovery. osti.gov

Comparative Analysis of Synthetic Yields and Process Efficiencies

The choice of synthetic method depends on factors such as desired purity, scale of production, and cost.

MethodAdvantagesDisadvantagesTypical Yields/Efficiencies
Ion Exchange Resins Simple process, can be regenerated. researchgate.netDirect conversion can be inefficient for chlorides. google.com May introduce impurities from the resin.Exchange degree > 86% reported for tetrabutylammonium hydroxide. researchgate.net
Reaction with Metal Hydroxides Uses readily available reagents. google.comgoogle.comCan result in inorganic salt byproducts that need to be removed.Method reported to improve product yield. google.com
Electrodialysis/BMED Produces high-purity product, environmentally friendly. wipo.intresearchgate.netProcess performance can be dependent on molecular weight of the salt. researchgate.net Can have higher initial equipment costs.Conversion ratio of 91.6% reported for tetrapropylammonium hydroxide synthesis via BMED. researchgate.net
Electrochemical Membrane Reactors Can achieve high recovery and current efficiency. osti.govPotential for side reactions like Hofmann elimination at the electrode. osti.govFaster synthesis rate in three-compartment systems. osti.gov

Tetrapentylammonium Hydroxide As a Catalytic Agent in Organic Synthesis and Beyond

Mechanistic Investigations of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-organic system). researchgate.netsciencenet.cn This is achieved by a catalyst, the phase transfer agent, which transports a reactant from one phase to another, overcoming the insolubility barrier. sciencenet.cn Tetrapentylammonium (B98587) hydroxide (B78521) serves as an exemplary phase transfer catalyst, particularly in systems requiring the transfer of hydroxide ions from an aqueous phase to an organic phase. chemimpex.comhuji.ac.il The lipophilic nature of the tetrapentylammonium cation, with its four pentyl groups, allows it to form an ion pair with the hydrophilic hydroxide anion, shuttling it into the organic medium where the primary reaction occurs. chemimpex.comscbt.com

The efficacy of tetrapentylammonium hydroxide in PTC is fundamentally linked to interfacial phenomena and the enhancement of mass transfer between phases. The mechanism often involves the extraction of the hydroxide ion from the aqueous phase into the organic phase by the quaternary ammonium (B1175870) cation (quat). huji.ac.il This process creates a key reactive species, the Q⁺OH⁻ ion pair, within the organic medium. huji.ac.il

Several factors influence the efficiency of this mass transfer:

Catalyst Structure: The size and lipophilicity of the cation are critical. Larger, more lipophilic cations like tetrapentylammonium are more effective at solubilizing the hydroxide anion in the organic phase compared to smaller analogues. huji.ac.il Studies on the isomerization of allylbenzene (B44316) have shown that the reaction rate increases with the size of the tetraalkylammonium cation, indicating more efficient hydroxide ion extraction. huji.ac.il

Stirring Speed and Temperature: As with many heterogeneous systems, physical parameters play a crucial role. Increased stirring speed enhances the interfacial area between the phases, accelerating the transfer of the catalyst-anion pair. sciencenet.cnhuji.ac.il Similarly, higher temperatures can increase mass transfer rates. huji.ac.il

Aqueous Base Concentration: The concentration of the hydroxide source (e.g., aqueous NaOH) significantly impacts reaction rates. A higher concentration in the aqueous phase creates a stronger driving force for the hydroxide ion to partition into the organic phase, a phenomenon explained by the mass law effect. huji.ac.il

The reaction can proceed via a mechanism where deprotonation of the organic substrate occurs at the interface between the two phases, followed by the migration of the resulting organic anion into the bulk organic phase for subsequent reaction. This interfacial mechanism underscores the importance of the boundary layer in PTC-mediated reactions. researchgate.net

Table 1: Influence of Catalyst Structure on PTC Reaction Rate
Catalyst (Quaternary Ammonium Bromide)Relative Rate of Allylbenzene Isomerization
Tetrabutylammonium (B224687)1.0
Tetrapentylammonium2.5
Tetrahexylammonium (B1222370)4.0
Tetraheptylammonium5.5

This table illustrates the effect of increasing the alkyl chain length of the quaternary ammonium catalyst on the rate of a phase-transfer-catalyzed isomerization reaction. Data conceptualized from findings in PTC studies. huji.ac.il

This compound is recognized for its ability to effectively catalyze alkylation and acylation reactions, which are fundamental transformations in organic synthesis. chemimpex.com Its role as a phase transfer catalyst is particularly valuable in these contexts, as it allows for the use of inorganic bases in a biphasic system, enhancing reaction yields and simplifying workup procedures. chemimpex.com

In alkylation reactions, the tetrapentylammonium cation transports the hydroxide ion into the organic phase to deprotonate a weakly acidic substrate (e.g., a hydantoin, nitrile, or ketone). acs.org The resulting organic anion, stabilized as an ion pair with the tetrapentylammonium cation, is highly nucleophilic and readily reacts with an alkylating agent (e.g., an alkyl halide). This method avoids the need for strong, hazardous, and moisture-sensitive bases like sodium hydride or lithium diisopropylamide in anhydrous organic solvents. A highly efficient protocol for the C5-selective alkylation of hydantoins has been developed using phase-transfer catalysis under mild conditions. acs.org While this specific study highlighted tetrabutylammonium bromide, the principles are directly applicable to tetrapentylammonium salts, with efficacy often increasing with cation size. huji.ac.ilacs.org

Similarly, in acylation reactions, this compound can facilitate the transfer and activation of the nucleophile, leading to efficient synthesis of esters and amides.

Table 2: General Conditions for PTC-Mediated Alkylation
ParameterTypical ConditionRationale
CatalystTetraalkylammonium Salt (e.g., TPAOH)Transfers hydroxide anion to organic phase. chemimpex.com
BaseAqueous NaOH or KOH (50% w/w)Provides the hydroxide ion source. acs.org
SolventToluene, ChlorobenzeneImmiscible organic phase for the substrate. acs.org
Temperature25-60 °CMild conditions often suffice, reducing side reactions. acs.org

This table outlines typical parameters for alkylation reactions performed under phase transfer catalysis conditions.

The principles of green chemistry advocate for the design of chemical processes that minimize waste, use safer chemicals and solvents, and reduce energy consumption. jddhs.comsemanticscholar.org Phase transfer catalysis, and the use of agents like this compound, aligns well with these goals. chemimpex.commdpi.com

Key contributions to sustainable synthesis include:

Elimination of Hazardous Solvents: PTC allows reactions between polar, water-soluble nucleophiles and nonpolar organic substrates to occur without the need for a single-phase solvent system. This often eliminates the use of hazardous, expensive, and difficult-to-remove polar aprotic solvents like DMF or DMSO. sciencenet.cngatech.edu

Use of Water as a Solvent: The aqueous phase in PTC systems is typically water, the most environmentally benign solvent.

Milder Reaction Conditions: By increasing the reactivity of the nucleophile in the organic phase, PTC often allows reactions to proceed at lower temperatures and with less concentrated reagents, saving energy and reducing the formation of by-products. chemimpex.commdpi.com

Catalyst Recycling: In many systems, the phase transfer catalyst remains in one of the phases and can be recovered and reused, improving process economics and reducing waste. acs.orgtmv.ac.in

Because it can improve reaction efficiency while minimizing by-products, this compound is considered a valuable tool for chemists aiming to optimize processes according to green chemistry principles. chemimpex.com

Catalytic Efficacy in Alkylation and Acylation Reactions

Exploration of Strong Basicity in Organic Transformations

Independent of its role in a biphasic PTC system, this compound is a strong organic base. Unlike amines such as triethylamine, which establish an equilibrium in solution, quaternary ammonium hydroxides like TPAOH are fully ionic compounds that dissociate completely to provide a full molar equivalent of hydroxide ions. stackexchange.comstackexchange.com This makes their basic strength comparable to that of inorganic hydroxides like sodium or potassium hydroxide. stackexchange.com

The strong basicity of this compound enables it to initiate a variety of base-catalyzed reactions by serving as a proton acceptor. It can deprotonate a wide range of carbon and heteroatom acids, generating reactive intermediates for subsequent transformations.

The mechanism in a PTC/OH⁻ system is a prime example. The crucial step is the deprotonation of the substrate by the Q⁺OH⁻ ion pair in the organic phase. huji.ac.il The basicity of this extracted hydroxide can be influenced by its hydration state; a less hydrated hydroxide ion in a nonpolar organic solvent is a significantly stronger base than a fully solvated hydroxide ion in water. huji.ac.il This "superbasic" character allows for the deprotonation of even very weak acids, opening up reaction pathways that are inaccessible with conventional aqueous bases.

The combination of strong basicity and phase transfer capabilities makes this compound a powerful reagent for the synthesis of complex molecules, including those found in pharmaceuticals and advanced materials. chemimpex.com Its ability to promote reactions under mild, controlled conditions is crucial when dealing with sensitive, multifunctional substrates.

A notable application is its use in the preparation of specialized reagents for subsequent complex syntheses. For instance, a solution of this compound, prepared via an anion-exchange resin from tetrapentylammonium bromide, was used as an exfoliating agent to stabilize α-zirconium phosphate (B84403) nanosheets in nonpolar solvents. tandfonline.comtandfonline.com These stabilized nanosheets then served as a support for lipase, facilitating an efficient and stereospecific transesterification reaction to produce chiral allylic esters—valuable building blocks in asymmetric synthesis. tandfonline.comtandfonline.com This demonstrates how TPAOH can be instrumental in creating sophisticated catalytic systems that enable the construction of complex molecular architectures.

Base-Catalyzed Reaction Pathways and Mechanisms

Function as a Precursor for Advanced Catalytic Systems

This compound (TPAOH) serves as a valuable precursor in the development of sophisticated catalytic systems. Its role extends beyond being a simple base or phase-transfer catalyst; it is a fundamental building block for creating both homogeneous and heterogeneous catalysts with tailored properties. The large organic cation can be modified or used as a template to generate active sites with specific steric and electronic environments, thereby influencing the outcome of chemical reactions.

Derivatization for Homogeneous and Heterogeneous Catalysis

The transformation of this compound into more complex catalytic systems is a key strategy for enhancing its utility. This derivatization can lead to catalysts that operate in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous).

Homogeneous Catalysis: In homogeneous catalysis, the tetrapentylammonium cation is often incorporated into larger, soluble molecules such as ionic liquids or metal-organic complexes. scispace.comlookchem.com For instance, this compound can be reacted with other organic molecules to form novel ionic liquids. An example is its reaction with γ-valerolactone to produce a g-valerolactone-based ionic liquid, which then serves as the solvent and a stabilizing medium for transition metal catalysts. scispace.com In another form of derivatization, related tetrapentylammonium salts, like the bromide form, act as precursors for creating complex metal catalysts, such as a Cobalt-complex, {[ (Pentyl)4N]3CoBr3}Cl2. lookchem.com

Heterogeneous Catalysis: For heterogeneous catalysis, the primary role of the tetrapentylammonium cation is as a structure-directing agent (SDA) in the synthesis of microporous and mesoporous materials like zeolites. smolecule.com Although direct examples for this compound are specialized, the principle is well-established with similar quaternary ammonium hydroxides like tetrapropylammonium (B79313) hydroxide (TPAOH), which is crucial for synthesizing ZSM-5 and TS-1 zeolites. acs.orgwikipedia.org In this process, the tetrapentylammonium cations organize silicate (B1173343) and aluminate precursors in the synthesis gel, templating the formation of specific pore structures and framework topologies. After crystallization, the organic template is removed through calcination, leaving behind a solid, porous catalyst with well-defined active sites within its structure. wikipedia.org This method allows for the creation of catalysts with high surface area and shape-selectivity. frontiersin.org

Influence on Catalyst Activity and Selectivity

The structure and properties of the catalyst derived from this compound have a direct and significant impact on both the rate (activity) and the outcome (selectivity) of a reaction. researchgate.netacs.org

The influence of the tetrapentylammonium cation can be observed in various catalytic systems. In transfer hydrogenation reactions using rhodium catalysts in a g-valerolactone-based ionic liquid derived from this compound, high conversions of substrates like acetophenone (B1666503) and various alkenes were achieved. scispace.com However, in this specific system, studies testing a series of ionic liquids with different tetraalkylammonium cations found that the structure of the cation had a negligible influence on the catalytic outcome. scispace.com

Conversely, when used as a structure-directing agent for solid catalysts, the size and shape of the tetrapentylammonium cation are critical. They dictate the pore dimensions of the final catalytic material, which in turn governs which reactant molecules can access the active sites and which product molecules can form and diffuse out. frontiersin.org This "confinement effect" is a powerful tool for controlling reaction selectivity. For example, in the synthesis of titanium silicalite-1 (TS-1) zeolites using analogous ammonium hydroxides, the resulting catalyst shows excellent performance in oxidation reactions due to the specific environment created for the titanium active sites within the zeolite framework. acs.org

The table below presents data from the catalytic reduction of various substrates using a rhodium catalyst precursor, [Rh(cod)2]+[BF4], in an ionic liquid medium synthesized from this compound. scispace.com

SubstrateHydrogen DonorTemperature (°C)Time (h)Conversion (%)
AcetophenoneFormic Acid803>99
Hex-1-eneFormic Acid803>99
Oct-1-eneFormic Acid803>99
Dec-1-eneFormic Acid803>99
Crotyl BromideFormic Acid801.5>99
Cinnamic AcidFormic Acid803>99
trans-StilbeneFormic Acid80392
Data derived from catalytic transfer hydrogenation experiments. scispace.com

This second table shows the effect of different hydrogen donors on the conversion of acetophenone in the same catalytic system.

Hydrogen DonorConversion (%)
Formic Acid>99
Sodium Formate>99
Potassium Formate41
Reaction Conditions: Acetophenone substrate, [Rh(cod)2]+[BF4] catalyst, 80°C. scispace.com

Structure Directing Functions of Tetrapentylammonium Hydroxide in Materials Science

Role in Zeolite and Microporous Material Synthesis

In the synthesis of zeolites and related microporous materials, the primary role of an organic SDA like tetrapentylammonium (B98587) hydroxide (B78521) is to act as a template or guest molecule around which the inorganic framework (typically composed of silica (B1680970), alumina (B75360), and/or phosphate (B84403) tetrahedra) organizes and crystallizes. pageplace.desacheminc.com The size, shape, and charge distribution of the SDA cation are critical factors that influence the resulting pore structure and framework topology of the crystalline material. caltech.edu

The formation of a specific zeolite framework is a complex process influenced by numerous factors, including the composition of the synthesis gel, temperature, and the type of SDA used. caltech.edu The tetrapentylammonium cation [(CH₃(CH₂)₄)₄N]⁺, due to its considerable size and hydrophobic alkyl chains, directs the formation of frameworks with large pores or cages that can accommodate it. The mechanism involves the organization of silicate (B1173343), aluminate, or phosphate precursor species around the hydrated cation in the synthesis solution. This templating effect stabilizes specific structural building units, guiding the nucleation and growth of a particular crystalline phase. pageplace.decaltech.edu The hydroxide anion (OH⁻) contributes to the alkalinity of the synthesis medium, which is necessary to dissolve the silica and alumina precursors and facilitate the condensation of the inorganic framework. acs.org

The choice of SDA significantly impacts the crystal size and morphology of the resulting material. The use of tetrapentylammonium hydroxide, particularly as a co-template, has been shown to be effective in controlling crystallite dimensions down to the nanometer scale. researchgate.netresearchgate.net In the synthesis of the silicoaluminophosphate SAPO-41, the combined use of this compound with an amine structure-directing agent (n-dipropylamine) resulted in the formation of AFO-type microporous nanocrystals with sizes in the range of 30–500 nm. researchgate.netresearchgate.net This level of control is attributed to the stabilization of a homogeneous crystallization medium throughout the synthesis process, which promotes the formation of small, uniform crystals. researchgate.netresearchgate.net

Mechanisms of Pore and Framework Formation

Application in Silicoaluminophosphate (SAPO) Synthesis

This compound has been specifically investigated for its role in the synthesis of silicoaluminophosphates (SAPOs), a class of molecular sieves with frameworks composed of silicon, aluminum, and phosphorus tetrahedra. pageplace.de

Co-templating, the use of two or more SDAs in a single synthesis, is a sophisticated strategy to target complex framework topologies that may not be accessible with a single template. This compound (TPeAOH) has been used as a co-templating agent with varied results, demonstrating its strong influence on phase selectivity. scispace.com

In a study aimed at synthesizing SAPO-56 (AFX topology) using a different primary template, tetrabutylammonium (B224687) hydroxide (TBAOH) was used as a co-base. scispace.com When TPeAOH was substituted for TBAOH, the resulting product was not SAPO-56 but rather AlPO-5, which has an AFI framework topology. scispace.com This outcome highlights that TPeAOH does not merely act as a base but actively directs the formation of a different framework, in this case, one with large 12-ring channels characteristic of the AFI structure. scispace.com The formation of AlPO-5 was attributed to the templating action of TPeAOH or its fragments formed during hydrothermal synthesis. scispace.com

In a different co-templating system, this compound was used in combination with n-dipropylamine to successfully synthesize SAPO-41 nanocrystals, which possess the AFO framework. researchgate.netresearchgate.net

Target TopologyPrimary Template / Co-Template SystemRole of this compoundResulting Phase
SAPO-56 (AFX) diDABCO-C4 / Trimethylamine / TPeAOHCo-base / Structure-DirectorAlPO-5 (AFI) scispace.com
SAPO-41 (AFO) n-dipropylamine / TPeAOHCo-templateSAPO-41 (AFO) researchgate.netresearchgate.net

This table summarizes the outcomes of co-templating strategies involving this compound in SAPO synthesis.

A significant advantage of using this compound as a co-template is its ability to stabilize the crystallization medium. In the synthesis of nanosized AlPO-41 and SAPO-41, the combined application of this compound and n-dipropylamine, stabilized with ethanol (B145695), creates a crystallization medium that remains homogeneous throughout the entire synthesis process. researchgate.netresearchgate.netresearchgate.net This homogeneity is a direct cause for obtaining high yields (>50%) of nanocrystals and prevents the formation of undesirable amorphous phases or larger, non-uniform crystals. researchgate.netresearchgate.netresearchgate.net

Supramolecular Chemistry and Interfacial Phenomena Involving Tetrapentylammonium Hydroxide

Self-Association and Aggregation Behavior

The amphiphilic nature of tetrapentylammonium (B98587) hydroxide (B78521), arising from its combination of a hydrophilic ionic headgroup and hydrophobic alkyl chains, drives its tendency to self-associate in various solvents. These aggregation phenomena are critical to its function as a phase-transfer catalyst and surfactant. chemimpex.com

In aqueous environments, the hydrophobic pentyl chains of the tetrapentylammonium (TPeA+) cation avoid contact with water molecules, leading to aggregation driven by the hydrophobic effect. This can result in the formation of various assemblies, such as micelles or more complex aggregates. kent.ac.uk In organic solvents, the dominant interactions shift to ion-dipole and electrostatic forces between the charged headgroups. kent.ac.uk Studies on related self-associating amphiphiles have shown that in organic solvents like DMSO, the formation of dimeric species is often favored, while in aqueous solutions, larger spherical aggregates are preferentially formed. kent.ac.uk

The behavior of the tetrapentylammonium cation at interfaces is particularly noteworthy. Like other tetraalkylammonium ions, it is surface-active. acs.org The adsorption of the hydroxide ion (OH⁻) at hydrophobic interfaces, such as the air-water or oil-water interface, can be enhanced by the presence of the TPeA+ cation. acs.orgmdpi.com The force driving ions like hydroxide to the surface is linked to their suppression of the collective dipole moment fluctuations of surrounding water molecules, an effect that is minimized when the ion is near a medium of low dielectric constant. mdpi.com The bulky, hydrophobic TPeA+ cation also preferentially accumulates at these interfaces, influencing surface tension and interfacial potential.

Tetrapentylammonium hydroxide is an effective agent for stabilizing highly sensitive fluorescent nucleic acid stains in aqueous solutions. google.comnih.gov Unsymmetrical cyanine (B1664457) dyes, such as SYBR Green I and GelStar, are widely used for nucleic acid detection but can be unstable in aqueous environments, leading to a short shelf-life for pre-stained electrophoresis gels and staining solutions. google.comresearchgate.net The addition of quaternary compounds, including this compound, significantly extends the usability of these dyes. google.comnih.gov

Research has shown that tetraalkylammonium (TAA) derivatives enhance the stability of SYBR Green I in agarose (B213101) gels. nih.gov One proposed mechanism is that these TAA derivatives reduce the undesirable binding of the fluorescent dye to single-stranded DNA and oligonucleotide primers, thereby enhancing the specific interaction with the double-stranded DNA template during analysis techniques like real-time PCR. nih.govresearchgate.net A patented invention demonstrated that GelStar nucleic acid stain was effectively stabilized by tetrapentylammonium compounds. google.com In one test, a stain was considered stabilized if the fluorescence intensity of a DNA band remained above 80% of its initial value after a period; this was achieved in the presence of tetrapentylammonium compounds. google.com

Stabilization of Fluorescent Dyes by Quaternary Ammonium (B1175870) Compounds
Quaternary Compound(s)Fluorescent StainKey Finding
This compoundSYBR Green I, GelStarEffectively stabilizes the stain in aqueous solutions and precast agarose gels, increasing usable shelf life. google.comnih.gov
Tetrapentylammonium bromideSYBR Green I, GelStarShown to stabilize fluorescent nucleic acid stains, particularly in TBE or TAE buffers. google.comnih.gov
This compound & Tetrabutylammonium (B224687) hydroxideGelStarThis combination is noted as a preferred formulation for stabilizing the stain. google.com
Tetramethylammonium (B1211777) hydroxideSYBR Green IIncreases the half-life of the stain in solution by approximately 4-fold. google.com

Molecular Interactions in Solution and at Interfaces

Adsorption Dynamics of Nanoparticles at Fluid Interfaces

This compound is utilized in studies of nanoparticle behavior at fluid interfaces, primarily to control the pH of the aqueous phase. sigmaaldrich.comsigmaaldrich.comcenmed.com This control is crucial because the surface properties of both the nanoparticles and the interface itself are often highly dependent on pH.

The addition of this compound adjusts the bulk and, consequently, the interfacial pH. The concentration of hydroxide ions at the oil-water interface influences the surface charge of nanoparticles, especially those functionalized with pH-sensitive groups like carboxylic acids. researchgate.net An increase in pH leads to a more negative surface charge on such nanoparticles, which in turn increases electrostatic repulsion between them. researchgate.net This repulsion can counteract the driving force for adsorption, leading to a decrease in the number of particles assembled at the interface. researchgate.net

Studies involving gold nanoparticles and the TPeA+ cation have provided a detailed mechanism for their competitive and reversible adsorption at the oil-water interface. nih.gov This process can be understood through a competitive adsorption model where both the nanoparticles and the TPeA+ ions are in a dynamic equilibrium between the bulk aqueous phase and the interface. nih.gov

The key mechanistic points are:

Reversible Adsorption : Unlike many systems where nanoparticle adsorption is effectively irreversible, the adsorption of ~10 nm gold nanoparticles can be reversible, allowing for dynamic control. nih.gov

Competitive Equilibrium : Free TPeA+ ions in the aqueous phase compete with the nanoparticles for adsorption sites at the interface. nih.gov

Tunable Adsorption : The amount of nanoparticles adsorbed at the interface can be reversibly controlled by changing the concentration of the competing TPeA+ ions or by adjusting the aqueous phase pH, which alters the nanoparticle surface charge. nih.gov

Decoupled Contributions : Using a competitive adsorption model, it is possible to separate the contributions of nanoparticle wetting at the interface from their surface activity on the measured surface pressure. nih.gov

This dynamic interplay allows for independent control over the amount of adsorbed nanoparticles and the resulting surface pressure, which is critical for the design of functional emulsions and 2D materials. nih.govrsc.org

Mechanistic Roles of Tetrapentylammonium in Nanoparticle Adsorption
PhenomenonRole of Tetrapentylammonium (TPeA+)Outcome
Competitive AdsorptionActs as a competing surface-active species against nanoparticles. nih.govThe amount of adsorbed nanoparticles can be tuned by varying TPeA+ concentration. nih.gov
pH ControlThe hydroxide component (OH-) is used to set the pH of the aqueous phase. sigmaaldrich.comsigmaaldrich.comModulates nanoparticle surface charge, affecting inter-particle repulsion and adsorption equilibrium. researchgate.net
Surface PressureContributes to the overall surface pressure at the interface. nih.govAllows for independent control of nanoparticle coverage and interfacial tension. nih.gov
ReversibilityFacilitates a system where nanoparticle adsorption is reversible and in dynamic equilibrium. nih.govEnables dynamic and controllable assembly and disassembly of nanoparticles at the interface. nih.gov

Influence on Interfacial pH and Surface Properties

Hydrogen Bonding and Other Non-Covalent Interactions in Supramolecular Assemblies

Supramolecular chemistry is the study of systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. kent.ac.ukcsbsju.edukent.ac.uk These interactions, which include hydrogen bonding, ion-dipole interactions, and van der Waals forces, are weaker than covalent bonds but are highly influential in determining the structure and properties of complex assemblies. kent.ac.uk

Hydrophobic Interactions : The long pentyl chains drive association in aqueous media to minimize their unfavorable contact with water.

Ion-Dipole and Electrostatic Interactions : The charged N+ center interacts strongly with polar molecules and anions. kent.ac.uk

Hydrogen Bonding : The OH⁻ anion can readily participate in hydrogen bonds with suitable donor molecules within an assembly. kent.ac.ukrsc.org

Van der Waals Forces : These weak, non-specific attractions occur between the alkyl chains of the TPeA+ cations, contributing to the stability of aggregates. kent.ac.uk

The combination of a bulky, hydrophobic cation with a small, highly reactive, hydrogen-bonding anion makes this compound a versatile component in the construction of supramolecular structures, such as those used in phase-transfer catalysis or the formation of organic-phase basic solutions. chemimpex.comscielo.br

Relevant Non-Covalent Interactions in Supramolecular Assemblies
Interaction TypeTypical Energy Range (kJ/mol)Role in TPeAOH-Containing Systems
Ion-Dipole50 - 200Interaction between the TPeA+ cation and polar solvent molecules or functional groups. kent.ac.uk
Hydrogen Bond4 - 165The hydroxide anion acts as a strong hydrogen bond acceptor with donor groups in the assembly. kent.ac.ukrsc.org
Dipole-Dipole5 - 50Interactions involving polar functional groups within the larger supramolecular structure. kent.ac.uk
Hydrophobic EffectVariableThe aggregation of the pentyl chains in aqueous solution is a primary driver for self-association. kent.ac.uk
Van der Waals Forces< 4Weak attractive forces between the alkyl chains that stabilize aggregates. kent.ac.uk

Thermodynamic and Kinetic Studies of Clathrate Hydrates with Tetrapentylammonium Hydroxide

Phase Behavior and Equilibrium Conditions of Gas Hydrates

Clathrate hydrates, crystalline ice-like solids, form when guest gas molecules are trapped within cages of hydrogen-bonded water molecules at high pressures and low temperatures. uq.edu.au The formation conditions of these hydrates can be altered by the presence of chemical additives. Quaternary ammonium (B1175870) salts are a class of compounds known to significantly influence hydrate (B1144303) stability, acting as either promoters or inhibitors.

The influence of Tetrapentylammonium (B98587) hydroxide (B78521) (TPeAOH) on the formation of methane (B114726) clathrate hydrates has been investigated to determine its effect on the hydrate-liquid-vapor (H-L-V) phase equilibrium. In a notable study, the phase boundary for methane hydrates in the presence of TPeAOH was determined using an isochoric equilibrium step-heating pressure search method. uq.edu.auresearchgate.net The experiments were conducted within a temperature range of 281.81–301.91 K and a pressure range of 4.46–16.05 MPa. uq.edu.auresearchgate.net

The results of these thermodynamic measurements indicate that TPeAOH acts as a weak inhibitor of methane hydrate formation. uq.edu.auresearchgate.net This means that in the presence of TPeAOH, more stringent conditions (i.e., higher pressure or lower temperature) are required for methane hydrates to form compared to a pure water-methane system. The data points for the hydrate-liquid-vapor equilibrium (HLVE) curve for the methane and TPeAOH system are presented below.

Interactive Data Table: Methane Hydrate Equilibrium Conditions with Tetrapentylammonium Hydroxide (TPeAOH)

Temperature (K)Pressure (MPa)
281.814.46
286.086.01
290.438.24
295.1211.23
301.9116.05
Data sourced from a study on semiclathrate hydrates of methane with various tetraalkylammonium hydroxides. uq.edu.auresearchgate.net

The effect of tetraalkylammonium hydroxides on methane hydrate formation is strongly dependent on the length of the alkyl chains attached to the nitrogen atom. A comparative analysis of tetrapropylammonium (B79313) hydroxide (TPrAOH), tetrabutylammonium (B224687) hydroxide (TBAOH), and this compound (TPeAOH) reveals distinct behaviors. uq.edu.auresearchgate.net

Experimental studies show that while TBAOH is a strong thermodynamic promoter, significantly reducing the pressure required for methane hydrate formation at a given temperature, both TPrAOH and TPeAOH act as weak inhibitors. uq.edu.auresearchgate.net The promotional effect of TBAOH is attributed to its ability to form semiclathrate hydrates, where the large tetrabutylammonium cation occupies the larger cages of a specific hydrate structure, stabilizing it at milder conditions. researchgate.net In contrast, the larger size of the tetrapentylammonium cation in TPeAOH appears to disrupt the hydrate structure more than it stabilizes it, leading to an inhibitory effect on methane hydrate formation. uq.edu.auresearchgate.net This highlights a clear trend where the transition from promotion to inhibition occurs as the alkyl chain length increases from butyl to pentyl in this class of compounds for methane hydrates. uq.edu.auresearchgate.netresearchgate.net

Investigation of Methane Clathrate Hydrate Formation

Kinetic Aspects of Hydrate Formation and Dissociation

While thermodynamic studies define the equilibrium conditions for hydrate stability, kinetic studies investigate the rates of hydrate formation (nucleation and growth) and dissociation. For an additive to be effective, particularly as a kinetic hydrate inhibitor (KHI), it must delay the nucleation of hydrate crystals or prevent their growth and agglomeration. nih.gov

Detailed kinetic studies, including parameters like induction time, initial formation rates, and total gas consumption for this compound, are not extensively reported in the reviewed scientific literature. However, research on other quaternary ammonium hydroxides (QAHs) provides context. Studies on compounds like tetramethylammonium (B1211777) hydroxide (TMAOH) and tetraethylammonium (B1195904) hydroxide (TEAOH) have evaluated their performance as KHIs for CO2 and CH4 hydrates. nih.govresearchgate.net These kinetic experiments are typically conducted in high-pressure reactors, where pressure and temperature are monitored over time to track gas uptake and hydrate formation. researchgate.net

General trends observed for QAHs suggest that those with longer alkyl chains, such as TPrAOH and TBAOH, exhibit a better kinetic inhibition impact. nih.gov This improved performance is linked to their increased hydrophobic nature, which enhances their ability to create a barrier at the gas-liquid interface, thereby reducing the dissolution of gas into the liquid phase required for hydrate nucleation and growth. nih.gov While specific data is scarce, it is plausible that TPeAOH could also exhibit kinetic inhibition properties due to its large hydrophobic cation. amazonaws.com

Molecular Modeling and Simulation of Host-Guest Interactions within Clathrate Structures

Molecular modeling and simulation are powerful tools for understanding the microscopic mechanisms that govern the behavior of clathrate hydrates. rsc.org Techniques such as classical molecular dynamics (MD) simulations and first-principles calculations based on Density Functional Theory (DFT) provide insights into the stability of hydrate cages, host-guest interactions, and the influence of additives. uniovi.esmatec-conferences.org These simulations can reveal how guest molecules are oriented within the water cages and how additives interact with the hydrate surface or incorporate into the lattice. uniovi.esnih.gov

For semiclathrate hydrates formed with large quaternary ammonium ions, simulations can elucidate how the cation fits within the host lattice and how the anion is involved in the hydrogen-bonded network. researchgate.net Studies on guest-host interactions have shown they are typically dominated by van der Waals forces, but hydrogen bonding can play a role, especially with polar guests, influencing the dynamics and stability of the hydrate structure. uci.edumpg.de

Specific molecular modeling and simulation studies focusing exclusively on this compound within clathrate hydrate structures are not prominent in the available literature. However, the methodologies are well-established for similar systems. An MD simulation of a TPeAOH-methane-water system could clarify the precise nature of its inhibitory effect observed in thermodynamic experiments. Such a study could investigate the distortion of water cages by the large pentyl chains, the orientation of the TPeAOH ion at the hydrate-water interface, and its effect on the local water structure, which are critical factors governing hydrate nucleation and growth. rsc.orguq.edu.au

Computational Chemistry and Spectroscopic Characterization of Tetrapentylammonium Hydroxide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of the tetrapentylammonium (B98587) cation ([N(C₅H₁₁)₄]⁺). These computational methods allow for the investigation of the molecule's geometry, charge distribution, and orbital energies. The large size of the tetrapentylammonium cation, with its four long alkyl chains, presents a considerable computational challenge.

The positive charge in the tetrapentylammonium cation is primarily localized on the central nitrogen atom. However, the surrounding four pentyl groups create a significant steric hindrance, effectively shielding the positive charge. This shielding has profound implications for the ion's interactions with its environment. The alkyl chains themselves are nonpolar, contributing to the cation's hydrophobic character.

Studies on similar tetraalkylammonium (TAA) ions have shown that properties like polarizability increase with the size of the ion. researchgate.net This trend is expected to hold for the tetrapentylammonium cation, influencing its dissociation behavior in various solvents. researchgate.net Quantum chemical calculations can also be used to investigate the rotational energy barriers of the alkyl chains, providing insights into the molecule's conformational flexibility. science.gov

Molecular Dynamics Simulations for Solvation and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of tetrapentylammonium hydroxide (B78521) in solution over time. These simulations can reveal detailed information about the hydration shell, ion-solvent interactions, and the diffusive properties of the ions.

Hydration Shell Characteristics and Water Dynamics

In aqueous solutions, the tetrapentylammonium cation influences the surrounding water molecules, leading to the formation of a hydration shell. Due to the hydrophobic nature of the long alkyl chains, the water molecules in the vicinity of the cation are expected to form a more ordered, clathrate-like structure. This phenomenon, known as hydrophobic hydration, is a key characteristic of large tetraalkylammonium ions. researchgate.netamolf.nl

Studies on tetra-n-alkylammonium salts have shown that the number of water molecules in this ordered hydration shell increases with the length of the alkyl chains. amolf.nl The dynamics of these water molecules are significantly retarded compared to bulk water. amolf.nlresearchgate.net For larger tetraalkylammonium ions like tetrapropylammonium (B79313) and tetrabutylammonium (B224687), a distinct "slow" water component has been identified, with dynamics reduced by a factor of 2.5–3 compared to bulk water. researchgate.net This effect is attributed to the increased strength of hydrogen bonds among the water molecules in the hydration shell.

Ion-Solvent Interactions and Diffusion Coefficients

The interactions between the tetrapentylammonium cation and solvent molecules are complex, involving both electrostatic and hydrophobic contributions. The shielded positive charge on the nitrogen atom interacts with the negative pole of solvent molecules (like the oxygen in water), while the nonpolar alkyl chains interact unfavorably with polar solvents, driving the hydrophobic hydration.

Molecular dynamics simulations on similar tetraalkylammonium hydroxides, such as tetraethylammonium (B1195904) hydroxide (TEAH), tetrapropylammonium hydroxide (TPAH), and tetrabutylammonium hydroxide (TBAH), have revealed the presence of structural and dynamic heterogeneity. rsc.org The cations tend to form continuous domains, while the hydroxide anions occupy the voids within these domains. rsc.org This organization becomes more pronounced with longer alkyl chains. rsc.org

The diffusion of ions is influenced by these structural arrangements. For instance, in the series of TEAH, TPAH, and TBAH, the ionic diffusion is slowest in TPAH. rsc.org The large size and hydrophobic nature of the tetrapentylammonium cation are expected to result in a relatively low diffusion coefficient in aqueous solutions. The movement of the ion is impeded by the "sticking" of water molecules to its hydrophobic hydration sheath. researchgate.net Ab initio molecular dynamics simulations suggest that hydroxide diffusion in model anion exchange membranes (AEMs) is primarily vehicular, meaning the ion moves along with its solvation shell. mdpi.com

Spectroscopic Probes of Molecular Environment

Spectroscopic techniques are invaluable for experimentally probing the structure, conformation, and interactions of tetrapentylammonium hydroxide in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and interactions of the tetrapentylammonium cation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the different nuclei in the molecule.

¹H NMR spectra can be used to confirm the structure of the cation and to study its interactions with solvent molecules and other species. For example, in studies of tetraalkylammonium salts, NMR has been used to investigate cation binding to macromolecules. nih.gov The chemical shifts of the protons on the alkyl chains can be sensitive to the local environment, providing insights into solvation and ion pairing. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the cation. nih.govnih.gov Conformational dynamics, such as the rotation of the pentyl chains around the C-N and C-C bonds, can also be investigated using advanced NMR techniques like exchange spectroscopy (EXSY). copernicus.org For solid tetrapentylammonium iodide, proton NMR studies have been used to investigate molecular motion and the reorientation of methyl groups. researchgate.net

Compound Nucleus Solvent Chemical Shift (ppm)
Tetrabutylammonium hydroxide guidechem.com ¹H D₂O ~3.1 (m, N-CH₂), ~1.5 (m, CH₂), ~1.3 (m, CH₂), ~0.8 (t, CH₃)
Tetrabutylammonium hydroxide guidechem.com ¹³C D₂O ~57.9 (N-CH₂), ~23.2 (CH₂), ~19.3 (CH₂), ~12.9 (CH₃)

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the molecule's structure and its interactions with the surrounding environment.

IR spectra of tetraalkylammonium compounds show characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-N, and C-C bonds in the alkyl chains. nih.govnih.gov For instance, in studies of tetrabutylammonium hydroxide, FT-IR has been used to characterize the molecule. researchgate.net The vibrational modes of the hydroxide ion and the surrounding water molecules can also be studied, providing information about hydrogen bonding and solvation. amolf.nl

Table 2: Key Vibrational Modes for Tetraalkylammonium Compounds Note: Specific peak positions can vary with the cation, anion, and solvent.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Reference
C-H Stretching 2800-3000 IR, Raman researchgate.net
-CH₂ Bending (Scissoring) ~1465 IR, Raman
Asymmetric -CH₃ Deformation ~1380 IR researchgate.net
C-O-C Asymmetric Stretching ~1160 IR researchgate.net
C-N Stretching 900-1200 IR, Raman
Cation Lattice Vibration ~260 Raman kobe-u.ac.jp

Emerging Research Frontiers and Potential Academic Applications

Exploration in Advanced Electrochemical Systems

The distinct electrochemical properties of tetrapentylammonium (B98587) hydroxide (B78521) make it a compound of interest for the development of next-generation energy storage and materials processing technologies. Researchers are exploring its utility as an electrolyte component and as a medium for synthesizing advanced materials. chemimpex.com

One key area of investigation is its application in advanced batteries and fuel cells. chemimpex.com The large size and electrochemical stability of the tetrapentylammonium cation can influence ion transport and electrode-electrolyte interface properties. Quaternary ammonium (B1175870) hydroxides, as a class, are being studied for their role in electrochemical systems such as solid electrolyte fuel cells. In rechargeable aqueous zinc batteries, for instance, related compounds like tetrapropylammonium (B79313) hydroxide have been studied as electrolyte additives to suppress zinc dendrite growth, a common failure mechanism. sigmaaldrich.com

Furthermore, quaternary ammonium salts with varying alkyl chains (from C4 to C7) are utilized in the electrochemical exfoliation of two-dimensional (2D) materials beyond graphene, such as transition metal dichalcogenides (TMDs). rsc.org In this process, the large cations intercalate between the layers of the bulk material, facilitating its separation into thin nanosheets. rsc.org This method is promising for the large-scale production of high-quality 2D materials for electronics and energy applications. rsc.org For example, small additions of the related salt, tetrapentylammonium chloride (TPACl), have been shown to produce fine-grained deposits in electrochemical processes. researchgate.net

Table 1: Applications of Tetrapentylammonium Hydroxide and Related Compounds in Electrochemical Systems
Application AreaFunction of this compound (or related QAH)Potential BenefitReference
Advanced Batteries & Fuel CellsElectrolyte componentImproved energy storage solutions. chemimpex.com chemimpex.com
Aqueous Zn BatteriesElectrolyte additive (e.g., Tetrapropylammonium hydroxide)Suppresses dendrite growth, enhancing battery life. sigmaaldrich.com sigmaaldrich.com
2D Material SynthesisIntercalating agent for electrochemical exfoliationEnables mass production of solution-processable nanosheets. rsc.org rsc.org
ElectrodepositionGrain refiner (e.g., Tetrapentylammonium chloride)Produces very fine-grained metallic deposits. researchgate.net researchgate.net

Novel Applications in Polymer Chemistry

In polymer science, this compound is emerging as a versatile agent for catalysis, surface modification, and the preparation of advanced composite materials. While direct studies on its role as a primary polymerization initiator are less common than for its smaller analogs like tetrabutylammonium (B224687) hydroxide (TBAH), its utility is evident in more complex polymer systems. scientificlabs.co.ukcalpaclab.com

Patents have identified this compound as a component in etching solutions for cyanate (B1221674) ester polymer composites. google.comgoogle.com This chemical etching process texturizes the composite surface, creating mechanical anchoring sites that are crucial for the subsequent plating of metal layers, a key step in manufacturing advanced electronic components. google.comgoogle.com Similarly, it has been listed as a potential catalyst in the production of polyurethane compositions used to create prepregs—fibrous materials pre-impregnated with a resin matrix that are foundational to many high-strength, lightweight composites. googleapis.com

The principle of using tetraalkylammonium hydroxides to modify surfaces for polymer applications is also seen with its close homolog, tetrahexylammonium (B1222370) hydroxide. This compound has been used to render silica (B1680970) nanoparticle surfaces hydrophobic, allowing them to be dispersed effectively within a monomeric matrix to create highly transparent nanocomposites after photocuring. d-nb.info This suggests a similar potential for this compound in the formulation of advanced polymer nanocomposites where control of the filler-matrix interface is critical.

Table 2: Investigated Roles of this compound in Polymer Chemistry
ApplicationSpecific RoleSystem/MaterialReference
Polymer Composite PreparationEtching agent for surface preparationCyanate ester graphite (B72142) composites for metal plating google.comgoogle.com
Polyurethane ProductionComponent in catalyst systemPolyurethane compositions for prepregs googleapis.com
Nanocomposite Formulation (by analogy)Surface modifier for nanoparticle fillers (e.g., Tetrahexylammonium hydroxide)Silica-filled epoxy/MMA-based polymers d-nb.info

Development of Specialized Surfactants and Emulsifiers

This compound is utilized in the formulation of specialized surfactants and emulsifiers, where it contributes to improved stability and performance. chemimpex.com Its amphiphilic nature, arising from the four long pentyl chains and the hydrophilic hydroxide headgroup, allows it to function effectively at interfaces.

A significant area of research is in the stabilization of emulsions. For example, the related salt tetrapentylammonium bromide (TPeAB) has been studied for its effect on Pickering emulsions, which are stabilized by solid particles rather than traditional surfactant molecules. In systems containing polystyrene latex particles, dodecane, and water, the concentration of TPeAB was found to be a critical factor in controlling the emulsion's properties. Research showed that for carboxyl-functionalized latex particles, increasing the concentration of TPeAB could induce a transitional phase inversion from a water-in-oil (w/o) emulsion to an oil-in-water (o/w) emulsion. This is linked to the salt's ability to alter the charge of the stabilizing particles and consequently their three-phase contact angle at the oil-water interface.

Table 3: Effect of Tetrapentylammonium Bromide (TPeAB) on Pickering Emulsion Properties
Particle Surface GroupOil PhaseEffect of Increasing TPeAB ConcentrationObserved Emulsion Type
SulfateDodecaneInduces charge reversal of particlesw/o
CarboxylPDMS Oil (1 cS)Induces charge reversal and phase inversionw/o to o/w
AmidineDodecaneMaintains positive particle chargew/o

Integration into Multi-Component Systems for Enhanced Functionality

The ability of this compound to interact selectively with various substrates makes it a valuable component in complex, multi-component systems designed for specific functions in materials synthesis and interfacial science. chemimpex.com

A notable example is its use as a co-template in the synthesis of microporous nanocrystals. In one study, this compound was used in combination with an amine structure-directing agent (n-dipropylamine) and ethanol (B145695) to create a homogeneous crystallization medium. This multi-component system enabled the controlled synthesis of AFO-type nanocrystals (AlPO-41 and SAPO-41) with sizes down to the nanometer scale, which would be difficult to achieve otherwise.

Another application involves its use as a pH modifier in studies of nanoparticle behavior at fluid interfaces. sigmaaldrich.com Researchers have used this compound to maintain the pH of the aqueous phase while studying the adsorption dynamics of nanoparticles at an oil-water interface. sigmaaldrich.com This control is crucial for understanding the competitive adsorption between nanoparticles and other surface-active ions, which is fundamental to applications in catalysis, rheology, and optics. sigmaaldrich.com

Furthermore, this compound has been employed as a component in solvent extraction systems for industrial purification. In one patented process for purifying Bayer process streams (used in alumina (B75360) production), a solution containing this compound was effective at removing oxalate (B1200264) and other organic and inorganic impurities from the industrial liquor. googleapis.com

Table 4: Examples of this compound in Multi-Component Systems
SystemRole of this compoundOther Key ComponentsEnhanced FunctionalityReference
Nanocrystal SynthesisCo-templaten-dipropylamine, ethanol, silica/alumina sourcesControl of crystal size and homogeneity.
Interfacial Dynamics StudypH control agentNanoparticles, oil, waterEnables study of nanoparticle adsorption at fluid interfaces. sigmaaldrich.com sigmaaldrich.com
Industrial PurificationOxalate-extracting agentBayer process liquorRemoval of organic and inorganic impurities. googleapis.com googleapis.com

Future Directions in Sustainable Chemical Processes

This compound and its analogs are being investigated for their potential to advance sustainable chemistry, particularly in biorefining, carbon capture, and green catalysis. Its effectiveness as a phase-transfer catalyst allows it to enhance reaction efficiency and yield while minimizing by-products, aligning with the principles of green chemistry. chemimpex.com

In the context of biorefining, aqueous solutions of tetraalkylammonium hydroxides are being explored for the pretreatment and fractionation of lignocellulosic biomass. While some studies indicate that non-dissolving hydroxides may be more effective for certain downstream enzymatic processes, the unique solvent properties of compounds like tetrabutylammonium hydroxide have been shown to be effective in converting lignin (B12514952) into valuable low-molecular-weight aromatics. acs.orgacs.org This points to a potential application for this compound in developing integrated biorefineries that convert all major components of biomass into value-added products. acs.org

Another significant area is carbon capture. Aqueous solutions of tetraalkylammonium hydroxides have been identified as potential candidates for direct air capture (DAC) of CO₂. rsc.org These compounds can absorb CO₂ from the atmosphere, forming crystalline bicarbonate complexes. rsc.org Research on related compounds like tetrabutylammonium hydroxide has shown high sorption capacity for CO₂ and the potential for integrated capture and conversion into useful products like cyclic carbonates. acs.org While this compound itself has been noted as a weak inhibitor for methane (B114726) hydrate (B1144303) formation, the broader class of quaternary ammonium hydroxides is actively being studied for both thermodynamic and kinetic effects on gas hydrates, which is relevant for CO₂ sequestration and transport. researchgate.netmdpi.com

The compound's role in purifying industrial streams, such as the removal of oxalate from the Bayer process, further underscores its potential in creating more sustainable industrial cycles by enabling the removal and potential recycling of contaminants. googleapis.com

Table 5: Potential Applications in Sustainable Chemical Processes
Sustainable ProcessPotential Role of this compound (or related QAH)Key Research FindingReference
Green CatalysisPhase-transfer catalystEnhances reaction efficiency and minimizes by-products. chemimpex.com chemimpex.com
Biomass ValorizationSolvent/Catalyst for lignin conversionDegrades lignin into valuable low-molecular-weight aromatics. acs.org acs.org
Carbon CaptureSorbent for CO₂Absorbs atmospheric CO₂ to form crystalline bicarbonate complexes. rsc.org rsc.org
Industrial PurificationExtracting agentRemoves organic and inorganic impurities from Bayer process streams. googleapis.com googleapis.com

Q & A

Basic Research Questions

Q. How can the crystal structure of tetrapentylammonium salts be experimentally determined?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the primary method. Crystals are grown via slow evaporation or cooling (e.g., from anhydrous ethanol), mounted on a diffractometer (e.g., KM4-KUMA), and analyzed using radiation like MoKα (λ = 0.71073 Å). Data refinement via software such as SHELXL-93 is critical, with hydrogen atoms placed geometrically (C–H = 1.09 Å). Phase transitions can be identified using differential thermal analysis (DTA) at heating rates of 2.5 K/min .

Q. What analytical techniques are suitable for quantifying tetrapentylammonium hydroxide in solution?

  • Methodological Answer: Ion-pair chromatography (IPC) with reverse-phase C18 columns and UV detection is effective. Use tetrapentylammonium bromide (TPAB) as an ion-pairing reagent to enhance retention of anions. Mobile phases often combine acetonitrile/water with 5–10 mM TPAB. Calibration requires standard solutions of known concentrations, validated via linear regression (R² > 0.99) .

Q. How can researchers safely handle this compound in the lab?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Neutralize spills with dilute acetic acid. Store in airtight containers away from acids, as exothermic reactions may occur. Safety protocols should align with SDS guidelines for analogous quaternary ammonium compounds (e.g., tetramethylammonium hydroxide) .

Advanced Research Questions

Q. How do phase transitions in tetrapentylammonium salts influence their solvent applications?

  • Methodological Answer: Phase behavior is studied via DTA and XRD. For example, tetrapentylammonium iodide exhibits thermal anomalies at 400–406 K, linked to lattice rearrangements. In deep eutectic solvents (DESs), phase diagrams of TPAB with hydrogen-bond donors (e.g., succinic acid) are measured to quantify the "liquid window." Regular solution theory models non-ideality, with interaction parameters derived from eutectic temperatures .

Q. What mechanisms underlie the ion-pairing efficiency of tetrapentylammonium salts in chromatography?

  • Methodological Answer: Retention in IPC depends on alkyl chain length and counterion affinity. For nucleotides, TPAB’s pentyl chains improve hydrophobic interactions compared to shorter-chain analogs (e.g., tetraethylammonium). Optimize retention by varying TPAB concentration (5–25 mM) and organic modifier (e.g., methanol). Validate using LC-TOF-MS for analyte identification when ion-pair reagents are MS-incompatible .

Q. How does this compound interact with organic cation transporters in biochemical systems?

  • Methodological Answer: Use competitive efflux assays with radiolabeled substrates (e.g., [³H]-TEA). Incubate isolated tubules or cell lines with TPAB (1–100 µM) and measure substrate inhibition via liquid scintillation. Kinetic analysis (e.g., Lineweaver-Burk plots) differentiates competitive vs. non-competitive binding. TPAB’s high affinity may slow transporter turnover, mimicking probenecid’s trans-inhibition .

Q. Why do experimental enthalpies of neutralization for quaternary ammonium hydroxides deviate from theoretical values?

  • Methodological Answer: Calorimetric studies require adiabatic conditions to minimize heat loss. For sodium hydroxide, discrepancies (-64 vs. -57 kJ/mol) arise from non-standard pressure (101.9 kPa vs. 100 kPa) and impurities. For this compound, replicate experiments in sealed reaction vessels with in-situ pH monitoring to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.